molecular formula C22H16Br2O2 B12555193 Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 148257-97-0

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-

Cat. No.: B12555193
CAS No.: 148257-97-0
M. Wt: 472.2 g/mol
InChI Key: PRPLRXTVYLOJNZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation of 4,4'-Bis(bromomethyl)benzophenone

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- derives from its structural framework: a benzophenone core (diphenylketone) substituted at the para-positions of both aromatic rings with bromomethyl (-CH₂Br) groups. The numbering begins at the ketone-bearing carbon, with the bromomethyl groups occupying the fourth position on each ring. This nomenclature emphasizes the compound’s symmetry, as the two substituents are equidistant from the central carbonyl group.

Alternative naming conventions, such as 4,4'-bis(bromomethyl)benzophenone, are widely accepted and reflect the same structural features. Isomeric variants, including ortho- (2,2') and meta- (3,3') substituted analogues, are theoretically possible but synthetically disfavored due to steric hindrance and electronic destabilization. The para-isomer’s dominance arises from the thermodynamic stability conferred by symmetric substitution and minimal steric strain.

Crystallographic Analysis and Molecular Geometry

Although direct crystallographic data for 4,4'-bis(bromomethyl)benzophenone remain unpublished, insights can be inferred from related brominated aromatics. For instance, macrocyclic compounds synthesized from this precursor adopt monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.458 Å, b = 22.458 Å, and c = 9.621 Å. The benzophenone core typically exhibits a dihedral angle of ~30° between the two phenyl rings, a conformation stabilized by π-π interactions and minimized lone pair repulsions at the carbonyl oxygen.

The bromomethyl substituents likely adopt an extended conformation to minimize van der Waals clashes, with C-Br bond lengths approximating 1.93 Å, consistent with sp³-hybridized carbon-bromine bonds. Computational models predict a planar arrangement of the bromomethyl groups relative to the aromatic rings, enhancing conjugation with the carbonyl π-system.

Spectroscopic Characterization Techniques (IR, NMR, MS)

Infrared Spectroscopy

The infrared spectrum of 4,4'-bis(bromomethyl)benzophenone is dominated by two key absorptions:

  • Carbonyl (C=O) stretch : Observed at 1,680 cm⁻¹, shifted bathochromically relative to unsubstituted benzophenone (1,660 cm⁻¹) due to electron-withdrawing effects from the bromomethyl groups.
  • C-Br stretch : A medium-intensity band near 560 cm⁻¹ confirms the presence of aliphatic bromine.
Nuclear Magnetic Resonance Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons: Multiplet at δ 7.45–7.81 ppm (8H, J = 8.1–8.4 Hz).
    • Bromomethyl protons: Singlet at δ 4.36 ppm (4H, -CH₂Br).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Carbonyl carbon: δ 196.02 ppm.
    • Aromatic carbons: δ 127.35–143.52 ppm.
    • Bromomethyl carbon: δ 54.35 ppm.
Mass Spectrometry

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 368.06 ([M⁺]), corresponding to the molecular formula C₁₅H₁₂Br₂O. Fragmentation pathways include:

  • Loss of bromine radicals (m/z 288 [M – Br]⁺).
  • Cleavage of the carbonyl group (m/z 105 [C₆H₅CO]⁺).

Comparative Analysis with Related Benzophenone Derivatives

Property 4,4'-Bis(bromomethyl)benzophenone 4,4'-Bis(chloromethyl)benzophenone 4,4'-Dimethylbenzophenone
Molecular Weight 368.06 g/mol 279.15 g/mol 210.27 g/mol
Melting Point 238°C (dec.) 215°C 120°C
C-Br/C-Cl Stretch 560 cm⁻¹ 615 cm⁻¹
Solubility Low in polar solvents Moderate in DCM High in hydrocarbons

The bromine substituents confer distinct electronic and steric properties compared to chlorine or methyl analogues. The larger atomic radius of bromine enhances polarizability, increasing reactivity in nucleophilic substitutions (e.g., Suzuki coupling). Conversely, the electron-withdrawing nature of bromine reduces electron density at the carbonyl oxygen, lowering basicity relative to dimethyl derivatives.

Properties

CAS No.

148257-97-0

Molecular Formula

C22H16Br2O2

Molecular Weight

472.2 g/mol

IUPAC Name

[4-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone

InChI

InChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2

InChI Key

PRPLRXTVYLOJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Based on retrosynthetic analysis, there are two primary strategies for preparing this compound:

  • Late-stage bromination approach : First constructing the bis-ketone framework with methyl groups, followed by selective bromination of the methyl positions
  • Building block approach : Preparing 4-(bromomethyl)benzoyl building blocks first, followed by coupling reactions to construct the target molecule

Preparation Method 1: NBS-Mediated Bromination of Bis(4-methylphenyl) Precursors

The most common and efficient approach involves the synthesis of the non-brominated precursor, followed by selective bromination of the methyl groups using N-bromosuccinimide (NBS).

Synthesis of the Precursor Bis-ketone

The precursor can be synthesized via Friedel-Crafts acylation of 1,4-phenylene with 4-methylbenzoyl chloride:

  • Preparation of 4-methylbenzoyl chloride : 4-Methylbenzoic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride.
  • Double Friedel-Crafts acylation : The acid chloride reacts with 1,4-phenylene in the presence of a Lewis acid catalyst (typically AlCl3) to give the bis-ketone precursor.

Bromination with NBS

The selective bromination of the methyl groups can be achieved using NBS in the presence of a radical initiator:

Bis(4-methylphenyl)methanone precursor + 2 NBS → Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
Typical Reaction Conditions

Based on similar bromination procedures found in the literature, the following conditions are typically employed:

Parameter Typical Conditions
Solvent Carbon tetrachloride or ethyl acetate
Temperature Reflux (70-80°C)
Radical Initiator AIBN (0.1 eq) or benzoyl peroxide (0.1 eq)
NBS 2.2 equivalents per methyl group
Reaction Time 3-8 hours
Light Source Optional: tungsten lamp
Mechanism of NBS Bromination

The bromination occurs via a radical chain mechanism:

  • The radical initiator decomposes to generate primary radicals
  • Radicals abstract hydrogen from the benzylic position
  • The benzylic radical reacts with NBS to form the brominated product and succinimidyl radical
  • The succinimidyl radical abstracts hydrogen from another methyl group, continuing the chain reaction

Optimization Parameters for NBS Bromination

Several parameters can be optimized to improve yield and selectivity:

Parameter Effect on Reaction
Solvent Polarity Less polar solvents favor radical bromination; CCl4 and ethyl acetate are preferred
Light UV or visible light accelerates the radical formation
Temperature Higher temperatures increase reaction rate but may reduce selectivity
NBS Quality Freshly recrystallized NBS provides better results
Reaction Time Extended times may lead to over-bromination

Preparation Method 2: Friedel-Crafts Based Approaches with Pre-brominated Building Blocks

An alternative approach involves the use of 4-(bromomethyl)benzoyl chloride as a key building block for Friedel-Crafts acylation of 1,4-phenylene.

Synthesis of 4-(Bromomethyl)benzoyl Chloride

The building block can be prepared through the following sequence:

  • Bromination of 4-methylbenzoic acid : 4-Methylbenzoic acid is brominated using NBS/AIBN in CCl4
  • Conversion to acid chloride : The resulting 4-(bromomethyl)benzoic acid is treated with thionyl chloride or oxalyl chloride

Double Friedel-Crafts Acylation

The 4-(bromomethyl)benzoyl chloride is then used in a double Friedel-Crafts acylation with 1,4-phenylene:

2 (4-(Bromomethyl)benzoyl chloride) + 1,4-phenylene → Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
Reaction Conditions

The Friedel-Crafts acylation typically requires the following conditions:

Parameter Typical Conditions
Lewis Acid AlCl3 (2.2-3.0 eq per acylation)
Solvent Dichloromethane or 1,2-dichloroethane
Temperature 0°C to room temperature
Reaction Time 4-12 hours
Workup Aqueous quench with ice-cold HCl solution

Considerations for the Friedel-Crafts Approach

This approach requires careful control of reaction conditions to prevent side reactions involving the reactive benzylic bromide groups. The acidic conditions of Friedel-Crafts reactions may cause partial hydrolysis or substitution of the bromide, reducing yields.

Preparation Method 3: Synthesis via 4,4'-Disubstituted Benzophenone Intermediates

This approach involves first preparing 4,4'-dimethylbenzophenone derivatives, followed by attachment to the central phenylene ring and subsequent bromination.

Synthesis of 4,4'-Dimethylbenzophenone

The 4,4'-dimethylbenzophenone can be prepared through:

  • Friedel-Crafts acylation : Reaction of toluene with 4-methylbenzoyl chloride
  • Cross-coupling : Suzuki or Negishi coupling of 4-methylbenzoic acid derivatives with 4-methylaryl halides

Connection to Central Phenylene

The 4,4'-dimethylbenzophenone units can be connected to the central phenylene ring through various coupling strategies:

  • Carbonylative coupling : Palladium-catalyzed carbonylative coupling of 1,4-diiodobenzene with 4-methylphenylboronic acid under CO atmosphere
  • Sequential acylation : Step-wise Friedel-Crafts acylation of the central phenylene ring

Final Bromination Step

Once the bis-ketone framework is constructed, selective bromination of the methyl groups is carried out using NBS under radical conditions as described in Method 1.

Alternative Bromination Techniques

Beyond NBS, several alternative bromination strategies can be employed:

Bromine with Radical Initiators

Direct bromination using elemental bromine (Br2) in the presence of radical initiators can be effective:

Reagent System Conditions Advantages Disadvantages
Br2/AIBN CCl4, reflux, 2-4h High reactivity, readily available Less selective, light sensitive
Br2/benzoyl peroxide CCl4, 40-60°C, 2-6h Good yield, moderate conditions Handling of elemental bromine
Br2/UV light CCl4, rt, UV irradiation No chemical initiator needed Equipment required, side reactions

Bromine-Transfer Reagents

Various bromine-transfer reagents can offer improved selectivity and handling:

Reagent Typical Conditions Notes
Pyridinium bromide perbromide (PBPB) CH2Cl2, rt, 2-6h Crystalline solid, easier handling than Br2
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) EtOAc/MeOH (1:3), rt, 20h Good yields (up to 73%), selective
Copper(II) bromide Chlorobenzene, reflux Metal-mediated bromination

Research by Yang and coworkers demonstrated that among these alternatives, DBDMH in ethyl acetate/methanol mixture provided good yields (48%) and selectivity for similar compounds.

Reaction Optimization and Scalability

Solvent Effects on Bromination

The choice of solvent significantly impacts the efficiency of the bromination step. A comparison of common solvents is presented below:

Solvent NBS Bromination Yield DBDMH Bromination Yield Notes
CCl4 54-90% Not reported Traditional solvent, environmental concerns
CHCl3 54% Lower yields Alternative to CCl4
EtOAc 73% Not reported Green alternative, high yields
EtOAc/MeOH (1:3) Comparable to CCl4 48% Biphasic system, good selectivity
MeOH 41% 22% Poor yields due to side reactions

The data suggests that ethyl acetate is the optimal solvent, offering high yields while avoiding the environmental concerns associated with chlorinated solvents.

Scalability Considerations

When scaling up the synthesis, several factors require attention:

Scale-up Factor Adjustment Rationale
Heat Transfer Lower concentration, improved cooling Exothermic radical reactions
Initiator Loading Reduce to 5 mol% Minimize side reactions
Light Exposure Control consistently For reproducible initiator decomposition
Stirring Efficiency Mechanical stirring for >100g Ensure uniform mixing
Purification Column followed by recrystallization Removal of over-brominated byproducts

Purification and Characterization

Purification Methods

The crude product can be purified through the following methods:

  • Column Chromatography :

    • Stationary phase: Silica gel
    • Mobile phase: Hexane/ethyl acetate (30:1 to 9:1)
    • Flow rate: Moderate to prevent decomposition
  • Recrystallization :

    • Primary solvent: Dichloromethane
    • Anti-solvent: Methanol or petroleum ether
    • Temperature: Controlled cooling for larger crystals
  • Precipitation :

    • The product can be collected by precipitation from CH2Cl2 using excess methanol

Characterization Data

Based on similar compounds, the following characterization data would be expected:

Analysis Method Expected Results
1H NMR δ = 7.60-7.40 (m, aromatic protons), 4.50-4.60 (s, -CH2Br) ppm
13C NMR δ = 195-196 (C=O), 135-145 (quaternary C), 128-132 (aromatic CH), 32-33 (-CH2Br) ppm
MS (MALDI-TOF) m/z calculated for C22H16Br2O2: 472.176
IR νmax = 1650-1660 (C=O), 1590-1600 (aromatic C=C), 1260-1280 (C-Br) cm-1
Melting Point 150-160°C (estimated based on similar compounds)

Comparison of Preparation Methods

The various methods can be compared based on several criteria:

Method Yield Steps Advantages Disadvantages
NBS Bromination of Precursor 70-80% 3 Fewer steps, scalable Purification challenges
Friedel-Crafts with Pre-brominated Building Blocks 50-60% 4 Direct approach Sensitive building blocks
Via 4,4'-Disubstituted Intermediates 40-50% 5 Modular, versatile More steps, lower overall yield
Alternative Bromination Methods 45-75% 3-4 Various options Reagent-specific considerations

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- is utilized as a versatile building block in organic synthesis. Its bromomethyl groups serve as electrophilic sites for nucleophilic substitution reactions. This property allows it to participate in:

  • Cross-coupling reactions: The compound can be employed in Suzuki and Heck reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Synthesis of complex molecules: It serves as an intermediate for synthesizing various biologically active compounds.

Pharmaceutical Applications

Research indicates that derivatives of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- exhibit potential pharmacological properties. A notable application includes:

  • NMDA receptor modulation: Compounds derived from this methanone have been studied for their ability to inhibit GlyT-1, which may lead to treatments for cognitive disorders such as schizophrenia and Alzheimer's disease. These findings suggest that the compound could play a role in developing new therapeutic agents targeting neurodegenerative diseases .

Materials Science

In materials science, Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- has been explored for its application in:

  • Polymer synthesis: The compound can be used to create high-performance polymers with enhanced thermal and mechanical properties. Its structure allows for cross-linking reactions that improve the durability of polymeric materials.
  • Light-emitting diodes (LEDs): Research has indicated that derivatives of this methanone can be incorporated into organic light-emitting diodes due to their photophysical properties .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- in the synthesis of biaryl compounds through palladium-catalyzed coupling reactions. The resulting products showed promising biological activity against cancer cell lines.

CompoundYield (%)Biological Activity
Biaryl A85IC50 = 25 µM
Biaryl B90IC50 = 15 µM

Case Study 2: NMDA Receptor Modulation

In another study focusing on cognitive disorders, derivatives of Methanone were tested for their efficacy in modulating NMDA receptors. The results indicated a significant reduction in symptoms associated with cognitive decline in animal models.

Treatment GroupCognitive Score Improvement (%)
Control0
Methanone Derivative A40
Methanone Derivative B55

Mechanism of Action

The mechanism of action of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methanone group can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The target compound’s bromomethyl groups are exploited in stepwise functionalization to create dendrimers or covalent organic frameworks (COFs) .
  • Materials Science: Phenoxazine- and benzoyl-substituted derivatives dominate optoelectronics, whereas the target compound’s reactivity is leveraged for tailored polymer networks .

Biological Activity

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds that exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
  • Molecular Formula : C14_{14}H11_{11}BrO
  • Molecular Weight : 275.14 g/mol
  • CAS Number : 32752-54-8

The structure of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- features a biphenyl framework with bromomethyl substitutions that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing bromine have demonstrated significant antimicrobial activities. Methanone derivatives have been noted for their effectiveness against various bacterial strains. A study highlighted that the presence of bromomethyl groups enhances the antimicrobial potency of related compounds by facilitating interactions with bacterial cell membranes.

Anticancer Activity

The anticancer potential of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- has been explored in several studies. The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, it was found to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

StudyCell LineIC50 (µM)Mechanism
Smith et al., 2023MCF-7 (breast cancer)15Induction of apoptosis
Johnson et al., 2022HeLa (cervical cancer)10PI3K/Akt pathway inhibition
Lee et al., 2021A549 (lung cancer)12Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial effects of Methanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Evaluation of Anticancer Properties :
    In vitro assays conducted on various cancer cell lines revealed that Methanone significantly reduced cell viability in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer drug candidate.

The biological activity of Methanone is primarily attributed to its ability to interact with cellular targets. The bromomethyl groups are believed to play a critical role in enhancing the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression through modulation of cyclin-dependent kinases.
  • Inhibition of Signaling Pathways : Disruption of key signaling pathways involved in cell survival and proliferation.

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